molecular formula C11H15Cl2N B7819821 [(3,4-Dichlorophenyl)methyl]diethylamine

[(3,4-Dichlorophenyl)methyl]diethylamine

Cat. No.: B7819821
M. Wt: 232.15 g/mol
InChI Key: FQHBDWOTXKVSRF-UHFFFAOYSA-N
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Description

[(3,4-Dichlorophenyl)methyl]diethylamine is an organic compound with the molecular formula C11H15Cl2N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions, and the amine group is substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dichlorophenyl)methyl]diethylamine typically involves the alkylation of 3,4-dichlorobenzyl chloride with diethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3,4-Dichlorobenzyl chloride} + \text{Diethylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dichlorophenyl)methyl]diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Amides, Carboxylic acids

    Reduction: Amine derivatives

    Substitution: Various substituted phenylmethylamines

Scientific Research Applications

[(3,4-Dichlorophenyl)methyl]diethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [(3,4-Dichlorophenyl)methyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved often include binding to active sites, altering the conformation of the target molecule, and modulating its activity.

Comparison with Similar Compounds

[(3,4-Dichlorophenyl)methyl]diethylamine can be compared with other similar compounds, such as:

  • [(3,4-Dichlorophenyl)methyl]dimethylamine
  • [(3,4-Dichlorophenyl)methyl]methylamine
  • [(3,4-Dichlorophenyl)methyl]amine

These compounds share a similar core structure but differ in the nature and number of substituents on the amine group

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-3-14(4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHBDWOTXKVSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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